EGFR/microtubule-IN-1

EGFR kinase inhibition IC50 comparison tyrosine kinase inhibitor

Researchers requiring concurrent EGFR kinase blockade and microtubule disruption face a critical gap: single-target agents cannot recapitulate this dual mechanism in one molecular entity. EGFR/microtubule-IN-1 (Compound 10c) solves this with a rationally designed arylformylurea-coupled quinazoline pharmacophore. • EGFR IC50: 10.66 nM - 2.4-fold greater potency than gefitinib (25.42 nM) in the same assay • Antiproliferative activity across 10 human tumor cell lines (IC50 1.04-7.66 µM) • In vivo efficacy equivalent to gefitinib at half the dosage (15 vs. 30 mg/kg) in A549 xenografts Supplied as ≥98% pure solid; ideal for kinase profiling, phospho-signaling analysis (EGFR/AKT/ERK), and chronic dosing murine models where reduced compound mass per animal is essential.

Molecular Formula C23H18BrN5O3
Molecular Weight 492.3 g/mol
Cat. No. B15139047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR/microtubule-IN-1
Molecular FormulaC23H18BrN5O3
Molecular Weight492.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)Br)NC(=O)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18BrN5O3/c1-32-20-12-18-17(21(26-13-25-18)27-16-9-7-15(24)8-10-16)11-19(20)28-23(31)29-22(30)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26,27)(H2,28,29,30,31)
InChIKeyISXTYIKHFRPNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/microtubule-IN-1 Identity and Functional Class


EGFR/microtubule-IN-1 (also designated Compound 10c, CAS 1970269-96-5) is a small-molecule dual-target inhibitor that simultaneously targets epidermal growth factor receptor (EGFR) kinase and tubulin polymerization [1]. It belongs to a novel combi-targeting design class featuring an arylformylurea-coupled quinazoline backbone . The compound exhibits an EGFR kinase inhibitory IC50 of 10.66 nM and demonstrates antiproliferative activity across ten human tumor cell lines with IC50 values ranging from 1.04 µM to 7.66 µM [1].

Workflow EGFR/microtubule dual-target inhibition research
Selection Combi-targeting pharmacophore (arylformylurea-quinazoline)
Use Context Kinase signaling and microtubule dynamics crosstalk studies

Why EGFR/microtubule-IN-1 Cannot Be Substituted


EGFR/microtubule-IN-1 cannot be substituted by single-target EGFR inhibitors (e.g., gefitinib, erlotinib) or single-target microtubule agents (e.g., paclitaxel, colchicine-site binders) because it embodies a rationally designed, balanced dual-target pharmacophore [1]. The arylformylurea-linked quinazoline scaffold confers concurrent inhibition of both EGFR signaling and microtubule dynamics within a single molecular entity, a property absent from conventional single-target agents . Furthermore, within its own analog series (compounds 10a–10r), substitution patterns critically alter the dual-inhibition balance; simply selecting a structurally adjacent analog such as 10b or 10d does not guarantee retention of the specific EGFR IC50 (10.66 nM) or the in vivo dosing advantage demonstrated for 10c [1].

Single-target mismatch Single-target EGFR inhibitors or microtubule agents lack the dual pharmacophore and may not reproduce combined effects.
Analog substitution Structurally similar analogs (e.g., 10b, 10d) may shift the EGFR/tubulin inhibition balance and alter the reported profile.
In vivo profile The dose-response relationship observed in xenograft models may not transfer to other analogs; validation is required.

EGFR/microtubule-IN-1 Differentiation Evidence


EGFR Kinase Inhibition vs. Gefitinib

EGFR/microtubule-IN-1 (Compound 10c) demonstrated superior EGFR kinase inhibitory activity compared to the clinically approved EGFR inhibitor gefitinib under identical assay conditions. The IC50 value for 10c was 10.66 nM, whereas gefitinib exhibited an IC50 of 25.42 nM [1]. This represents a 2.4-fold improvement in potency against the isolated EGFR kinase target, despite 10c being designed as a dual-target agent rather than a pure EGFR inhibitor [1].

EGFR Kinase IC50 vs. Gefitinib
Head-to-head
10.66 nM vs. 25.42 nM
Reported higher inhibition potency; supports EGFR target engagement studies.
Same in vitro kinase assay; 2.4-fold lower IC50.
EGFR kinase inhibition IC50 comparison tyrosine kinase inhibitor

In Vivo Antitumor Efficacy vs. Gefitinib

In A549 lung adenocarcinoma xenograft studies conducted in nude mice, EGFR/microtubule-IN-1 (10c) achieved a therapeutic effect comparable to gefitinib while requiring only 50% of the gefitinib dosage [1]. The study administered 10c at 15 mg/kg, a dose that produced tumor growth inhibition statistically similar to that observed with gefitinib at its standard effective dose [1]. The original publication notes that the gefitinib comparator dose was 30 mg/kg [1].

In Vivo Xenograft Dose Comparison
Head-to-head
Comparable tumor inhibition at 15 mg/kg vs. gefitinib 30 mg/kg
Reported dose-model context; supports xenograft endpoint studies.
A549 xenograft model; dose-response relationship.
in vivo efficacy xenograft model dose reduction A549

Antiproliferative Activity Across Tumor Cell Lines

EGFR/microtubule-IN-1 (10c) demonstrated potent antiproliferative effects across a panel of ten human tumor cell lines, with IC50 values spanning from 1.04 µM to 7.66 µM [1]. While direct comparator data for gefitinib or single-target microtubule agents across this identical ten-line panel are not provided in the primary publication, the breadth of activity across diverse cancer types (including lung, breast, and colon lineages) establishes a baseline efficacy profile [1]. The dual-target mechanism likely underlies activity in both EGFR-driven and EGFR-independent contexts where microtubule disruption exerts cytotoxic effects .

Antiproliferative Range
Reported
IC50 1.04 – 7.66 µM (10 human tumor cell lines)
Reported cytotoxicity panel; supports antiproliferative screening context.
MTT assay, 48–72 h; no cross-panel comparator data.
antiproliferative activity cytotoxicity panel cancer cell lines

Downstream Signaling Suppression (EGFR, AKT, ERK)

EGFR/microtubule-IN-1 (10c) reduces the phosphorylation levels of EGFR, AKT, and ERK in treated cells [1]. This triple-node suppression indicates functional blockade of both the proximal EGFR activation event and the downstream PI3K/AKT and MAPK/ERK signaling cascades . The primary publication reports that 10c reduced phosphorylated levels of these three proteins, confirming that the compound engages its intended EGFR target and propagates pathway inhibition [1]. Quantitative densitometry values or fold-change comparisons versus gefitinib are not reported in the accessible abstracts or vendor datasheets; therefore this evidence is classified as supporting rather than head-to-head comparative.

Downstream Signaling Suppression
Reported
Phospho-EGFR, AKT, ERK reduction observed
Supports pathway blockade interpretation; quantitative data to verify.
Qualitative result; densitometry not reported.
phosphorylation inhibition EGFR signaling AKT pathway ERK pathway

Dual-Target Mechanism: Tubulin and Microtubule Disruption

EGFR/microtubule-IN-1 (10c) significantly impedes tubulin polymerization and disrupts the intracellular microtubule network, as demonstrated in A549 cells [1]. This microtubule-targeting activity is coupled with S-phase cell cycle arrest and induction of apoptosis [1]. Unlike single-target EGFR inhibitors such as gefitinib, which do not directly affect microtubule dynamics, 10c exerts cytotoxic pressure through a second, mechanistically independent pathway . Quantitative tubulin polymerization IC50 values are not reported in the available primary literature or vendor documentation; the evidence is class-level inference that the microtubule activity distinguishes 10c from pure EGFR inhibitors .

Tubulin Polymerization Inhibition
Class-level
Microtubule network disruption in A549 cells
Class-level mechanistic evidence; direct quantification to verify.
Observed by immunofluorescence; tubulin IC50 not reported.
tubulin polymerization microtubule disruption dual inhibitor

Physicochemical Identity and Purity

EGFR/microtubule-IN-1 is defined by CAS Registry Number 1970269-96-5, molecular formula C23H18BrN5O3, and molecular weight 492.32 g/mol . Commercial vendors supply the compound at ≥98% purity as determined by HPLC analysis . These specifications distinguish the compound from structurally related analogs within the 10a–10r series, which differ in substitution patterns on the quinazoline or arylformylurea moieties and consequently exhibit distinct activity profiles [1]. No direct comparative purity or stability data versus other dual EGFR/tubulin inhibitors (e.g., LASSBio-2070) are available in the accessible sources; this evidence supports procurement verification rather than performance differentiation.

Chemical Identity & Purity
Specification review
CAS 1970269-96-5; MW 492.32; purity ≥98%
Procurement identity verification; ensures correct analog selection.
HPLC determination; distinguishes from series analogs.
CAS number molecular weight purity quality control

EGFR/microtubule-IN-1 Application Scenarios


In Vivo Xenograft Studies

Based on the in vivo efficacy data showing therapeutic equivalence to gefitinib at half the dosage (15 mg/kg vs. 30 mg/kg) in A549 xenograft models [1], EGFR/microtubule-IN-1 is particularly well-suited for chronic dosing regimens in murine tumor models where compound conservation, reduced formulation volume, or minimization of vehicle-related toxicity is a priority. Researchers conducting longitudinal efficacy studies or combination therapy trials will benefit from the 50% reduction in required compound mass per animal.

Biochemical and Cellular EGFR Kinase Assays

With an EGFR IC50 of 10.66 nM—representing 2.4-fold greater potency than gefitinib (25.42 nM) in the same assay system [1]—EGFR/microtubule-IN-1 is the preferred choice for in vitro experiments where strong EGFR target engagement at low nanomolar concentrations is essential. Applications include kinase inhibition profiling, phospho-signaling analysis (EGFR, AKT, ERK), and cellular assays in EGFR-dependent cancer models where maximally suppressed pathway activity is desired.

Dual EGFR/Microtubule Targeting and Synthetic Lethality Studies

EGFR/microtubule-IN-1 uniquely enables investigation of simultaneous EGFR kinase blockade and microtubule network disruption in a single-agent format [1]. This scenario is valuable for researchers exploring: (i) the therapeutic hypothesis that balanced dual inhibition overcomes resistance mechanisms observed with single-target EGFR TKIs; (ii) the cellular consequences of concurrent mitotic arrest and growth factor signaling suppression; and (iii) synthetic lethality screens where EGFR inhibition combined with microtubule stress reveals context-specific vulnerabilities.

Antiproliferative Screening Across Cancer Cell Panels

The compound's demonstrated activity across ten human tumor cell lines, with IC50 values ranging from 1.04 µM to 7.66 µM [1], supports its use as a reference dual-target agent in broad-spectrum cytotoxicity screening campaigns. Researchers profiling compound libraries against panels of cancer cell lines can employ EGFR/microtubule-IN-1 as a benchmark dual-target control, particularly when comparing the activity of novel single-target or dual-target candidates in EGFR-expressing and EGFR-null contexts.

Application
Selection Property
Validation Focus
Xenograft model studies
Dual-target antitumor activity profile
Tumor growth inhibition endpoint; dose-model interpretation
EGFR kinase inhibition assays
Comparative kinase inhibition potency
EGFR phosphorylation and downstream signaling endpoints
Dual EGFR/microtubule crosstalk research
Concurrent kinase and cytoskeleton disruption
Synthetic lethality and resistance mechanism endpoints
Antiproliferative cell panel screening
Broad-spectrum cytotoxicity profile
Cell viability endpoints across cancer lineages

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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